![molecular formula C22H23FN4O2S B2953810 7-[4-(4-氟苯基)哌嗪-1-羰基]-3-丙基-2-硫代亚烷基-1H-喹唑啉-4-酮 CAS No. 403728-29-0](/img/no-structure.png)

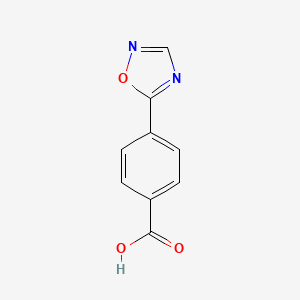

7-[4-(4-氟苯基)哌嗪-1-羰基]-3-丙基-2-硫代亚烷基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antibacterial Activity

Compounds with similar structures have shown strong bactericidal effects against Gram-negative species, suggesting that our compound could be researched for its potential antibacterial properties .

Anti-allergic Properties

Derivatives of similar piperazine compounds have been tested for in vivo anti-allergic activities, indicating a possible research application in allergy treatment .

Chemokine Antagonists

Related precursors have been involved in synthesizing chemokine antagonists, which could imply a role in immunological research or drug development .

Anti-cancer Activity

Some piperazine derivatives exhibit cytotoxic activity, which could be explored for anti-cancer properties .

Anti-malarial Research

Compounds with similar structures have shown antiplasmodial activity, suggesting potential use in malaria research .

Neurodegenerative Disease Research

Piperazine derivatives have been used as cholinesterase and Aβ-aggregation inhibitors, indicating possible applications in Alzheimer’s and other neurodegenerative diseases .

作用机制

Target of Action

The primary targets of this compound are yet to be identified. It is known that similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin, while most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-fluorophenylpiperazine with propyl isothiocyanate to form the intermediate 4-fluorophenylpiperazine-1-carbonylpropylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "propyl isothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with propyl isothiocyanate in the presence of a base such as triethylamine to form 4-fluorophenylpiperazine-1-carbonylpropylthiourea.", "Step 2: Reaction of 4-fluorophenylpiperazine-1-carbonylpropylthiourea with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS 编号 |

403728-29-0 |

产品名称 |

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C22H23FN4O2S |

分子量 |

426.51 |

IUPAC 名称 |

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30) |

InChI 键 |

KPBLBYVXMAFSRE-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)

![(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2953733.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)